molecular formula C42H83NO4 B3025708 N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine CAS No. 64655-47-6

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

Cat. No. B3025708
CAS RN: 64655-47-6
M. Wt: 666.1 g/mol
InChI Key: WAYLDHLWVYQNSQ-CFBMXOPXSA-N
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Description

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (HES) is a naturally occurring sphingosine derivative that is found in various tissues and organs of the human body. HES has been studied extensively for its potential therapeutic applications, particularly for its anti-inflammatory, antioxidant, and anti-tumor activities. HES is also known to have anti-apoptotic and anti-proliferative effects. In addition, HES has been shown to be involved in the regulation of cell survival, proliferation, and migration.

Scientific Research Applications

Synthesis and Characterization

  • Total Synthesis : Research has detailed the synthesis of various sphingosine stereoisomers, including D-erythro-sphingosine, and their derivatives like lignoceroyl sphingosine. These processes have paved the way for the creation of tritium-labeled compounds for further study (Shoyama et al., 1978).
  • Efficient Synthesis Methods : Advanced methods for the synthesis of D-erythro-sphingosine from various starting materials have been developed, emphasizing regio- and stereocontrolled processes (Murakami & Hato, 1996).

Biological Activity and Interactions

  • Cellular Processes : D-erythro-sphingosine-1-phosphate, an intermediate in sphingosine metabolism, exhibits a range of biological activities, implicating potential roles in various cellular functions (Li, Wilson, & Schroepfer, 1999).
  • Interaction with DNA : Trans-2-hexadecenal, a degradation product of sphingosine 1-phosphate, has been shown to react with DNA, forming adducts with potentially mutagenic consequences (Upadhyaya et al., 2012).

Metabolism and Enzymatic Synthesis

  • In Vivo Metabolism : Studies have explored the metabolism of ceramides, including D-erythro-sphingosine in the brain, providing insights into the biochemistry of sphingolipids (Okabe & Kishimoto, 1977).
  • Enzymatic Synthesis : Research has focused on the enzymatic synthesis of various sphingosines, including the N,N-dimethyl derivative, highlighting the presence of specific enzymes in the brain responsible for these conversions (Igarashi & Hakomori, 1989).

Therapeutic Potential and Applications

  • Inhibitors of Enzymes : Sphingo-guanidines, including variants of D-erythro-sphingosine, have been explored as inhibitors of sphingosine kinases, with potential therapeutic applications in treating diseases like cancer (Sharma, 2011).

properties

IUPAC Name

(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYLDHLWVYQNSQ-CFBMXOPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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